molecular formula C6H7NO6S2 B031847 4-Aminobenzene-1,3-disulfonic acid CAS No. 137-51-9

4-Aminobenzene-1,3-disulfonic acid

Cat. No. B031847
Key on ui cas rn: 137-51-9
M. Wt: 253.3 g/mol
InChI Key: IMUUNYPYNWXUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04968835

Procedure details

225.5 g (2.3 mol) of 100% strength sulphuric acid were added to 257.0 g (2.76 mol) of aniline in 460 ml of ortho oil. The suspension obtained was heated at 200° C. for 2.5 hours in a 1.3 1 enamel autoclave. After cooling, the mixture was filtered off with suction and the filter residue was dried. The 475.6 g of solid contained 80.7% of p-sulphanilic acid in addition to unchanged anilinium hydrogensulphate, based on the excess sulphuric acid employed. Aniline-2,4-disulphonic acid was not formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
257 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[NH2:6][C:7]1[C:12]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:11][C:10]([S:1]([OH:3])(=[O:5])=[O:4])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
257 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered off with suction
CUSTOM
Type
CUSTOM
Details
the filter residue was dried
ADDITION
Type
ADDITION
Details
in addition to unchanged anilinium hydrogensulphate

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.